2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine
Description
2-{5H,6H,7H-Pyrrolo[3,4-d]Pyrimidine-6-Carbonyl}Pyridine is a heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine core linked via a carbonyl group to a pyridine ring. Its pyrrolo[3,4-d]pyrimidine moiety distinguishes it from more common bicyclic systems like pyrrolo[3,4-b]pyridine or imidazo[4,5-b]pyridine, offering unique electronic and steric properties .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12(10-3-1-2-4-14-10)16-6-9-5-13-8-15-11(9)7-16/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXFHSYPDUURAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with pyridine carboxylic acids under specific conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in ethanol under reflux conditions has been reported .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-d]pyrimidine-6-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a versatile scaffold for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its role as a kinase inhibitor, particularly in cancer research.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and proliferation. This inhibition can induce apoptosis in cancer cells and halt tumor progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Pyrrolo[3,4-b]Pyridine Derivatives
- Example : GRN-529 (2-{2-[2-(Difluoromethoxy)-5-({5H,6H,7H-Pyrrolo[3,4-b]Pyridin-6-yl}Carbonyl)Phenyl]Ethynyl}Pyridine)
- Key Differences :
- The core structure is pyrrolo[3,4-b ]pyridine (pyridine fused to pyrrole) instead of pyrrolo[3,4-d ]pyrimidine (pyrimidine fused to pyrrole).
- GRN-529 includes a difluoromethoxy group and an ethynyl linker, enhancing its metabolic stability and mGlu5 receptor antagonism .
(b) Pyridazine Derivatives
- Example : 6,7-Dihydro-5H-Pyrido[2,3-c]Pyridazine Derivatives (Patent Example)
- Key Differences :
- Pharmacological Role: Bcl-xL inhibitors for cancer therapy, highlighting the impact of core heterocycle choice on target specificity .
(c) Pyrrolo[3,4-d]Pyrimidine Precursors
Functional Group and Pharmacokinetic Comparisons
Structural and Electronic Analysis
- Pyrrolo[3,4-d]Pyrimidine vs. Pyrrolo[3,4-b]Pyridine :
- The pyrimidine ring in the target compound introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the single nitrogen in pyrrolo[3,4-b]pyridine. This may enhance interactions with ATP-binding pockets in kinases .
Biological Activity
The compound 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyridine is a member of the pyrrolo-pyrimidine family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈N₄O
- Molecular Weight : Approximately 220.21 g/mol
- CAS Number : 903129-71-5
The compound features a pyrrolo[3,4-d]pyrimidine core that is known for its ability to interact with various biological targets.
Antiviral and Antifungal Properties
Research indicates that compounds within the pyrimidine class, including derivatives of pyrrolo-pyrimidines, exhibit potent antiviral and antifungal activities. For instance, studies have shown that certain pyrimidines can inhibit viral replication and fungal growth effectively. The specific mechanisms often involve interference with nucleic acid synthesis or disruption of cellular processes essential for pathogen survival.
Anticancer Activity
Pyrrolo-pyrimidine derivatives have been investigated for their anticancer properties. A study focused on pyrrolo[2,3-d]pyrimidines demonstrated their potential as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are critical for malaria parasite survival. Compounds in this series showed IC50 values ranging from 0.210 to 0.589 μM against CDPK4 and CDPK1, indicating significant inhibitory activity . This suggests that modifications on the pyrrolo-pyrimidine scaffold can enhance anticancer efficacy.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound has been shown to bind to ATP-binding sites in kinases, blocking their activity and thereby impeding cell proliferation in cancerous cells. Molecular modeling studies have indicated favorable docking interactions with key residues in the active sites of target enzymes .
Case Studies
- Inhibitory Activity Against Malaria : A series of pyrrolo[2,3-d]pyrimidines were synthesized and tested against Plasmodium falciparum. Three compounds displayed promising activity against CDPK4 with IC50 values indicating effective inhibition necessary for potential therapeutic development .
- Antifungal Studies : In vitro studies have highlighted the antifungal potential of pyrimidine derivatives, demonstrating efficacy against various fungal strains. These findings are crucial for developing new antifungal therapies that can overcome resistance issues associated with current treatments.
Comparative Analysis of Related Compounds
The following table summarizes key features and biological activities of related compounds in the pyrrolo-pyrimidine family:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 2-Amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 1105187-42-5 | Lacks methylthio group | Potential antitumor activity |
| Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate | 365996-86-7 | Contains methylthio substituent | Antiviral and antifungal effects |
| 5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid | 1909316-06-8 | Carboxylic acid derivative | Inhibitory activity against certain kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
